molecular formula C6H4Br2ClN B2479074 4,5-Dibromo-2-chloroaniline CAS No. 1263376-68-6

4,5-Dibromo-2-chloroaniline

Cat. No.: B2479074
CAS No.: 1263376-68-6
M. Wt: 285.36
InChI Key: LPIKIVAITCBHBD-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-chloroaniline is an aromatic amine compound characterized by the presence of two bromine atoms and one chlorine atom attached to an aniline ring

Scientific Research Applications

4,5-Dibromo-2-chloroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of halogenated anilines in chemical reactions often involves the electron-withdrawing nature of the halogen atoms. These atoms can deactivate the phenyl ring towards further electrophilic aromatic substitution, making the ortho and para positions less reactive .

Safety and Hazards

Halogenated anilines can pose safety hazards. They may cause skin and eye irritation, and may be harmful if swallowed, inhaled, or absorbed through the skin . They may also be very toxic to aquatic life with long-lasting effects .

Future Directions

The future directions for research on halogenated anilines like 4,5-Dibromo-2-chloroaniline could involve exploring their potential applications in various fields. For instance, they could be used as intermediates in the synthesis of dyes, pharmaceuticals, and other organic compounds . Further studies could also focus on developing safer and more efficient methods for their synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dibromo-2-chloroaniline can be synthesized through a multi-step process involving the bromination and chlorination of aniline derivatives. One common method involves the bromination of 2-chloroaniline, followed by further bromination to introduce the second bromine atom at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of bromine and chlorine reagents under controlled conditions to ensure the selective introduction of halogen atoms. The reaction is often carried out in the presence of a catalyst to enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-2-chloroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Halogenated Derivatives: Further brominated or chlorinated products.

    Amines: Reduced forms of the compound.

    Nitro Compounds: Oxidized forms of the compound.

Comparison with Similar Compounds

  • 4-Chloro-2,6-dibromoaniline
  • 2,4-Dibromoaniline
  • 2,6-Dibromoaniline
  • 2,4-Dichloroaniline

Comparison: 4,5-Dibromo-2-chloroaniline is unique due to the specific positions of the bromine and chlorine atoms on the aniline ring, which confer distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of bromine atoms at the 4 and 5 positions, along with a chlorine atom at the 2 position, makes it more reactive in certain electrophilic aromatic substitution reactions compared to its isomers .

Properties

IUPAC Name

4,5-dibromo-2-chloroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2ClN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIKIVAITCBHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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